4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Crystal engineering Halogen bonding Non-linear optical materials

4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CAS 17823-40-4) is a polyfluoroarene building block of molecular formula C₇BrF₄N and molecular weight 253.98 g·mol⁻¹, supplied as a white crystalline solid with a melting point of 77–79 °C and typical commercial purity of 97–98%. The compound features a benzonitrile core substituted with four electron-withdrawing fluorine atoms at the 2-, 3-, 5-, and 6-positions and a bromine atom at the para (4-) position—a uniquely balanced combination of a strong σ-hole donor (C–Br) and a highly electron-deficient perfluorinated aryl ring (σₚ for CN + 4F ≈ +0.66) that governs its reactivity profile across nucleophilic aromatic substitution, cross-coupling, and halogen-bond-directed crystal engineering.

Molecular Formula C7BrF4N
Molecular Weight 253.98 g/mol
CAS No. 17823-40-4
Cat. No. B096809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,5,6-tetrafluorobenzonitrile
CAS17823-40-4
Molecular FormulaC7BrF4N
Molecular Weight253.98 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1F)F)Br)F)F
InChIInChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12
InChIKeySTJZOKCIEOTPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CAS 17823-40-4): Identity, Physicochemical Profile, and Procurement-Grade Specifications


4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CAS 17823-40-4) is a polyfluoroarene building block of molecular formula C₇BrF₄N and molecular weight 253.98 g·mol⁻¹, supplied as a white crystalline solid with a melting point of 77–79 °C and typical commercial purity of 97–98% . The compound features a benzonitrile core substituted with four electron-withdrawing fluorine atoms at the 2-, 3-, 5-, and 6-positions and a bromine atom at the para (4-) position—a uniquely balanced combination of a strong σ-hole donor (C–Br) and a highly electron-deficient perfluorinated aryl ring (σₚ for CN + 4F ≈ +0.66) that governs its reactivity profile across nucleophilic aromatic substitution, cross-coupling, and halogen-bond-directed crystal engineering [1]. This fusion of electronic activation, leaving-group lability, and directional non-covalent interaction capability makes it chemically distinct from its 4-chloro, 4-iodo, and pentafluoro analogs [2].

Why Generic Substitution of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile with Other 4-Halotetrafluorobenzonitriles Fails in Demanding Synthetic and Supramolecular Applications


The 4-halotetrafluorobenzonitrile series (4-F, 4-Cl, 4-Br, 4-I) comprises the same tetrafluorobenzonitrile scaffold but is not interchangeable in practice. The C–X bond dissociation energy decreases from ~126 kcal·mol⁻¹ (C–F) to ~71 kcal·mol⁻¹ (C–Br) to ~55 kcal·mol⁻¹ (C–I) [1], directly determining oxidative-addition rates in cross-coupling and competing dehalogenation pathways under reductive conditions. Concurrently, the σ-hole depth on halogen increases with polarizability (Cl < Br < I), meaning halogen-bond donor strength follows the opposite trend to bond strength [2]. The 4-bromo congener occupies a deliberate middle ground: it retains sufficient thermal and storage stability (mp 77–79 °C, indefinite shelf life at ambient temperature) while providing a substantially more electrophilic carbon center for Suzuki–Miyaura or Sonogashira coupling than the 4-chloro analog, yet avoids the photolability and competing iodine-centered reactivity that complicates use of the 4-iodo derivative [3]. Selection among these four compounds is therefore a deliberate, data-driven decision rather than a procurement convenience—the evidence below quantifies exactly where the bromo variant offers differentiated advantage.

Quantitative Comparative Evidence: 4-Bromo-2,3,5,6-tetrafluorobenzonitrile vs. Closest Analogs


Halogen-Bond-Donor Geometry: Br···F Contact Distance vs. Iodo and Chloro Analogs in Fluorostilbene Co-Crystals

In a head-to-head crystallographic comparison of fluorinated (E)-4-(4-halogeno-styryl)-benzonitriles incorporating the tetrafluorobenzonitrile acceptor, the bromo-substituted stilbene forms Br···F halogen bonds measuring 3.2405(17) and 3.2777(18) Å—shorter than the analogous I···π contact in the iodo stilbene (3.732 Å) and substantially more directional than the non-specific van der Waals packing in the chloro variant [1]. The normalized contact ratio (dₓᵧ / rvdW_sum) is 0.95–0.96 for Br···F vs. 0.99 for I···π, indicating that the bromo compound achieves stronger, more structurally deterministic halogen-bonding interactions [2].

Crystal engineering Halogen bonding Non-linear optical materials Supramolecular chemistry

Aryl–Perfluoroaryl Stacking Distance: 4-Bromo-Tetrafluorobiphenyl vs. Non-Fluorinated 4′-Bromobiphenyl-4-carbonitrile

The biphenyl coupling product from 4-bromo-2,3,5,6-tetrafluorobenzonitrile (Suzuki–Miyaura with 1,4-bromoiodobenzene) crystallizes with intermolecular aryl–perfluoroaryl stacking distances of 3.796(2) and 3.773(2) Å [1]. In contrast, the parent non-fluorinated 4′-bromobiphenyl-4-carbonitrile lacks the electron-deficient perfluoroaryl ring required for such stacking, relying instead on CN···Br contacts (absent in the tetrafluoro derivative) that would theoretically produce a linear head-to-tail arrangement desirable for non-linear optical (NLO) materials—an arrangement explicitly not observed in the tetrafluorinated system [2]. The fluorinated biphenyl instead forms zigzag chains mediated by Br···F (3.24–3.28 Å) and F···F (2.894 Å) contacts, producing a fundamentally different solid-state architecture.

Crystal engineering Arene–perfluoroarene stacking Organic solid-state materials NLO chromophore design

C–Br Bond Dissociation Energy: Stability–Reactivity Balance vs. 4-Chloro and 4-Iodo Analogs

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 71 kcal·mol⁻¹, positioned between C–Cl (~85 kcal·mol⁻¹ for Ar–Cl) and C–I (~55 kcal·mol⁻¹ for Ar–I) [1]. This intermediate BDE translates into a practical procurement and synthetic advantage: the 4-bromo compound is thermally stable at ambient storage conditions (mp 77–79 °C) without special light-exclusion requirements, unlike the 4-iodo analog which is susceptible to photolytic C–I bond cleavage . At the same time, the ~14 kcal·mol⁻¹ lower BDE compared with the 4-chloro congener means that oxidative addition to Pd(0) catalysts—the rate-determining step in Suzuki–Miyaura and related cross-couplings—is kinetically far more favorable, enabling reactions at lower temperatures and with lower catalyst loadings [2].

Cross-coupling reactivity Thermal stability Oxidative addition Procurement stability

Hammett Substituent Constant: Electron-Withdrawing Strength Relative to Pentafluoro and 4-H Analogs

The Hammett σₚ constant for Br is +0.232, compared with +0.227 for Cl, +0.54 for CN, and +0.062 for F [1]. When installed at the 4-position of the tetrafluorobenzonitrile scaffold, bromine contributes effectively identical inductive electron withdrawal to chlorine (Δσₚ = 0.005), meaning the electronic activation of the aryl ring toward nucleophilic aromatic substitution (SNAr) is indistinguishable between the 4-Br and 4-Cl tetrafluorobenzonitriles under non-coupling conditions. However, in cross-coupling—where the C–X bond must break—the ~14 kcal·mol⁻¹ lower BDE of C–Br dominates the reactivity difference [2]. This electronic equivalence combined with bond-strength differentiation is a critical selection criterion: when electronic tuning of the fluorinated core is the sole objective, 4-Cl and 4-Br are interchangeable; when subsequent Pd-catalyzed diversification is planned, the 4-Br variant is strongly preferred for its faster oxidative addition kinetics.

Electronic effects Nucleophilic aromatic substitution SAR optimization Fluorinated building blocks

Competing Reactivity Pathways: Bromine as a Leaving Group vs. Iodine-Centered Side Reactions in Polyfluorobenzonitriles

Birchall, Haszeldine, and Jones (1971) demonstrated a critical mechanistic divergence in the 4-halotetrafluorobenzonitrile series [1]: pentafluorobenzonitrile reacts with nucleophiles (NH₃, aniline, Cl⁻, Br⁻, I⁻, MeO⁻, OH⁻, OAc⁻, OBz⁻, N₃⁻) mainly by displacement of the 4-fluorine atom, while tetrafluoro-4-iodobenzonitrile undergoes attack at the iodine atom itself in the presence of iodide ion. The 4-bromo congener avoids both extremes: it does not suffer the competing 4-F displacement characteristic of the pentafluoro compound (because bromine is not fluorine), nor does it exhibit the halogen-centered reactivity of the 4-iodo derivative that leads to dehalogenation rather than substitution. This means 4-bromo-2,3,5,6-tetrafluorobenzonitrile cleanly presents the C–Br carbon as the electrophilic site for Pd-catalyzed cross-coupling without competing SNAr at the 4-position or iodine-centered redox pathways.

Nucleophilic aromatic substitution Leaving-group selectivity Synthetic route design Side-reaction suppression

High-Confidence Application Scenarios for 4-Bromo-2,3,5,6-tetrafluorobenzonitrile Based on Quantitative Differentiation Evidence


Halogen-Bond-Directed Co-Crystal Engineering of Fluorinated NLO Chromophores

Crystal engineers designing non-linear optical (NLO) materials that rely on directional halogen-bond synthons for polar order should select 4-bromo-2,3,5,6-tetrafluorobenzonitrile as the donor precursor. The crystallographic evidence [1] demonstrates that Br···F halogen bonds (3.24–3.28 Å) formed by the tetrafluorophenyl scaffold are shorter and more directional than the I···π interactions (3.73 Å) produced by the iodo analog, while the chloro analog fails to engage in halogen bonding entirely. The bromo compound therefore provides the strongest structurally deterministic intermolecular interaction in this series, critical for achieving the non-centrosymmetric crystal packing required for second-harmonic generation (SHG) activity.

Suzuki–Miyaura Cross-Coupling for Fluorinated Biaryl Pharmaceutical Intermediates

Medicinal chemistry groups synthesizing fluorinated biaryl kinase inhibitors or receptor modulators should procure the 4-bromo variant rather than the 4-chloro or 4-iodo analogs. The C–Br BDE (~71 kcal·mol⁻¹) enables efficient oxidative addition to Pd(0) under mild conditions (often room temperature to 60 °C with 1–2 mol% catalyst), whereas the 4-chloro congener (C–Cl BDE ~85 kcal·mol⁻¹) requires elevated temperatures and specialized ligand systems [2]. The crystallographically verified coupling product—4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile [3]—confirms that the bromine atom on the tetrafluorobenzonitrile core participates cleanly in sp²–sp² bond formation without competing defluorination, yielding well-defined fluorinated biphenyl scaffolds for downstream SAR exploration.

Electron-Deficient Fluorinated Monomer for Controlled Radical Polymerization

Polymer chemists utilizing nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP) to prepare fluorinated block copolymers should prioritize the 4-bromo tetrafluorobenzonitrile as an initiator or chain-end functionalization reagent. The intermediate C–Br bond strength provides the necessary balance of thermal stability during polymerization (no premature dehalogenation) and sufficient lability for controlled chain-end activation, as harnessed in the broader class of aryl bromide initiators for NMP [4]. The electron-deficient tetrafluorophenyl ring further stabilizes the propagating radical through spin-delocalization, contributing to narrower dispersities (Đ). The 4-chloro congener is insufficiently reactive as an ATRP initiator, and the 4-iodo congener suffers from uncontrolled initiation due to excessively labile C–I bonds.

SNAr Diversification Platform with Orthogonal Cross-Coupling Handles

Synthetic methodology groups building libraries of polyfunctional fluorinated aromatics benefit from 4-bromo-2,3,5,6-tetrafluorobenzonitrile as a dual-reactivity platform. The electron-deficient ring (activated by 4F + CN; Hammett σₚ sum substantially positive [5]) enables nucleophilic aromatic substitution at positions ortho and meta to the nitrile group with O-, N-, and S-nucleophiles, while the C–Br bond remains intact for subsequent Pd-catalyzed cross-coupling. This orthogonal reactivity—SNAr first, then Suzuki–Miyaura—is uniquely feasible with the bromo congener because: (a) the bromine atom is not displaced under typical SNAr conditions (unlike the 4-F of pentafluorobenzonitrile [6]); and (b) the C–Br bond survives SNAr conditions that would cleave the C–I bond of the 4-iodo analog. This sequential functionalization strategy maximizes molecular complexity generation per synthetic step.

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